molecular formula C20H33NO8S2 B11933597 (2-Pyridyldithio)-PEG6 acid

(2-Pyridyldithio)-PEG6 acid

Cat. No.: B11933597
M. Wt: 479.6 g/mol
InChI Key: JTOIKSHNFJXKKI-UHFFFAOYSA-N
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Description

(2-Pyridyldithio)-PEG6 acid is a chemical compound that features a pyridyldithio group attached to a polyethylene glycol (PEG) chain with six ethylene glycol units. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable disulfide bonds and its hydrophilic nature, which enhances its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridyldithio)-PEG6 acid typically involves the reaction of a PEG6 derivative with a pyridyldithio compound. One common method is to react PEG6 with 2,2’-dithiodipyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridyldithio)-PEG6 acid undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond in the pyridyldithio group can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The pyridyldithio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the pyridyldithio group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

(2-Pyridyldithio)-PEG6 acid has a wide range of applications in scientific research:

    Chemistry: It is used as a crosslinking agent to link two molecules via disulfide bonds.

    Biology: It is employed in the modification of proteins and peptides, enabling the study of protein-protein interactions.

    Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: It is utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The primary mechanism of action of (2-Pyridyldithio)-PEG6 acid involves the formation of disulfide bonds. The pyridyldithio group reacts with thiol groups on proteins or other molecules, forming a stable disulfide linkage. This reaction is reversible, allowing for controlled release of the attached molecules under reducing conditions. The PEG6 chain enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications.

Comparison with Similar Compounds

Similar Compounds

    (2-Pyridyldithio)-PEG4 acid: Similar structure but with a shorter PEG chain.

    (2-Pyridyldithio)-PEG8 acid: Similar structure but with a longer PEG chain.

    (2-Pyridyldithio)-PEG12 acid: Similar structure but with an even longer PEG chain.

Uniqueness

(2-Pyridyldithio)-PEG6 acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The PEG6 chain is long enough to enhance solubility but not so long as to hinder the reactivity of the pyridyldithio group. This makes it particularly useful in applications where both solubility and reactivity are crucial.

Properties

Molecular Formula

C20H33NO8S2

Molecular Weight

479.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H33NO8S2/c22-20(23)4-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-31-19-3-1-2-5-21-19/h1-3,5H,4,6-18H2,(H,22,23)

InChI Key

JTOIKSHNFJXKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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